4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE
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Overview
Description
4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group and a morpholine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives of the compound with nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as hydroxylated, aminated, or thiolated quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for drug development. Its derivatives may serve as candidates for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)PHENYL]METHANAMINE HYDROCHLORIDE: This compound shares a similar morpholine and phenyl structure but differs in its overall molecular framework.
4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)ANILINE: Another related compound with a similar morpholine moiety but different substituents on the quinoline ring.
Uniqueness
4-(2,6-DIMETHYLMORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its distinct structure allows for diverse applications in various fields, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-phenylquinolin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-13-24(14-16(2)26-15)22(25)19-12-21(17-8-4-3-5-9-17)23-20-11-7-6-10-18(19)20/h3-12,15-16H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGKSJIJRPKZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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